Product packaging for 3-Methoxyazetidine-3-carboxylic acid(Cat. No.:CAS No. 1392879-24-1)

3-Methoxyazetidine-3-carboxylic acid

Cat. No.: B2521739
CAS No.: 1392879-24-1
M. Wt: 131.131
InChI Key: SYOIGABPTOWTOE-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles in Organic and Medicinal Chemistry

Four-membered nitrogen heterocycles, particularly azetidines, represent an important and increasingly utilized class of compounds in organic and medicinal chemistry. chemicalbook.comlifechemicals.com Historically, their synthesis was considered challenging due to the inherent ring strain of the four-membered ring, estimated at 25 kcal/mol. researchgate.net However, recent advancements have made these structures more accessible, unlocking their potential for various applications. nih.gov

The significance of azetidines in drug discovery is multifaceted. Their rigid and well-defined three-dimensional structure makes them valuable scaffolds for creating conformationally constrained analogs of larger, more flexible molecules. nih.govacs.org This rigidity can lead to improved binding affinity and selectivity for biological targets. Furthermore, the introduction of an azetidine (B1206935) ring into a drug candidate has been shown to favorably modulate key pharmacokinetic properties, such as solubility, lipophilicity, and metabolic stability. researchgate.net Consequently, azetidine moieties are found in a diverse range of biologically active compounds, including agents with anticancer, antibacterial, antiviral, and anti-inflammatory properties, as well as treatments for central nervous system (CNS) disorders. researchgate.netnih.gov Their utility as building blocks allows chemists to construct diverse compound libraries for high-throughput screening, accelerating the discovery of new therapeutic agents. nih.gov

Structural Characteristics and Unique Features of Azetidine-3-carboxylic Acid Scaffolds

Within the broader family of azetidines, scaffolds containing a carboxylic acid at the 3-position (azetidine-3-carboxylic acids) possess distinct structural characteristics that make them particularly useful. These compounds are non-proteinogenic, conformationally constrained β-amino acids. The four-membered ring imposes significant constraints on the geometry of the molecule, holding the amino and carboxyl groups in a specific spatial arrangement. This feature is highly sought after in the design of peptidomimetics and other biologically active molecules where precise positioning of functional groups is critical for target interaction.

Azetidine-3-carboxylic acids serve as versatile synthetic intermediates. lifechemicals.com The carboxylic acid functional group is a key handle for further chemical modification, allowing for the creation of amides, esters, and other derivatives. This facilitates the exploration of structure-activity relationships (SAR) in drug development programs. For instance, despite showing potent in vitro activity, azetidine analogues with a carboxylic acid motif have sometimes exhibited low cellular activity, prompting researchers to synthesize methyl ester or amide versions to improve cell permeability. acs.org These scaffolds are valuable in constructing molecules for a range of therapeutic targets, including STAT3 inhibitors and GABA uptake inhibitors. nih.govacs.org

Overview of Research Trajectories for 3-Methoxyazetidine-3-carboxylic acid

While extensive research on this compound itself is not widely published, its research trajectory can be inferred from studies on closely related analogs and the strategic value of its structural components. The compound is commercially available for research purposes, indicating its role as a specialized building block for discovery chemistry. chemicalbook.combiosynth.comsigmaaldrich.comclearsynth.com

The primary research trajectory for this compound is its use as a unique, substituted amino acid analog in medicinal chemistry. The core azetidine-3-carboxylic acid structure provides the conformational rigidity discussed previously. The novel feature is the methoxy (B1213986) group (-OCH₃) at the C3 position, which offers several strategic advantages:

Stereoelectronic Effects: The methoxy group introduces a specific electronic environment and a defined steric footprint. This allows researchers to probe interactions within a biological target's binding site with high precision, potentially leading to enhanced potency or selectivity.

Metabolic Stability: The quaternary carbon at the 3-position, substituted with a methoxy group, can block potential sites of metabolic oxidation, which may improve the metabolic stability and pharmacokinetic profile of a parent drug molecule.

Vectorial Exit: The polar methoxy and carboxylic acid groups provide distinct vectors for exploring chemical space, allowing chemists to design derivatives that project into new regions of a protein's binding pocket.

Research involving this scaffold likely focuses on its incorporation into larger molecules to develop novel therapeutics. Drawing parallels from related structures, potential applications include its use in the synthesis of inhibitors for enzymes and transporters, or as a component in peptidomimetics designed to mimic or disrupt protein-protein interactions. nih.govacs.orgnih.gov The synthesis of 3-methoxyazetidines has been explored, providing pathways for accessing such specialized building blocks for drug discovery programs. acs.org

Chemical Compound Information

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO3 B2521739 3-Methoxyazetidine-3-carboxylic acid CAS No. 1392879-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxyazetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-9-5(4(7)8)2-6-3-5/h6H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOIGABPTOWTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Methoxyazetidine 3 Carboxylic Acid and Its Derivatives

Ring-Forming Strategies

The construction of the strained azetidine (B1206935) ring requires specialized synthetic approaches. Both intramolecular and intermolecular strategies have been developed to efficiently form this four-membered heterocycle.

Intramolecular cyclization is a powerful strategy for forming cyclic compounds, including the azetidine ring. These methods involve the formation of a key carbon-nitrogen bond from a linear precursor.

A common and effective method for synthesizing 3-substituted azetidines involves the base-promoted intramolecular cyclization of acyclic precursors containing a nitrogen nucleophile and a suitable leaving group. This strategy relies on an intramolecular SN2 reaction. For the synthesis of azetidine-3-carboxylic acid derivatives, a typical precursor is a 2,4-dihalo-3-amino ester.

The reaction proceeds by treating the acyclic dihalo-amino ester with a base. The base deprotonates the amine, increasing its nucleophilicity and facilitating the initial attack on one of the electrophilic carbons bearing a halogen. A second intramolecular substitution can then secure the four-membered ring. Research by De Kimpe and coworkers has demonstrated this approach for the synthesis of 3-bromoazetidine-3-carboxylic acid derivatives, which are valuable intermediates that could potentially be converted to 3-methoxy analogues. rsc.orgresearchgate.net The key step is the base-induced cyclization of a dibromo amino ester. rsc.org

Table 1: Representative Base-Promoted Cyclization for Azetidine-3-Carboxylate Scaffolds

Starting Material PrecursorBaseSolventProduct ScaffoldYieldReference
Alkyl 2,4-dibromo-3-aminobutanoateK₂CO₃AcetonitrileAlkyl 3-bromoazetidine-3-carboxylateModerate rsc.org
Alkyl 2,4-dichloro-3-aminobutanoateNaHTHFAlkyl 3-chloroazetidine-3-carboxylateGood rsc.org

The Mitsunobu reaction is a versatile method for achieving the dehydration and cyclization of amino alcohols to form nitrogen-containing heterocycles. wikipedia.orgmissouri.edu In the context of azetidine synthesis, an intramolecular Mitsunobu reaction can be used to form the ring from a γ-amino alcohol precursor. This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

The mechanism involves the activation of the hydroxyl group by the phosphine (B1218219), converting it into a good leaving group. The nitrogen nucleophile (typically protected as a sulfonamide to ensure appropriate acidity) then attacks the activated carbon center, displacing the oxyphosphonium group and closing the four-membered ring with a clean inversion of stereochemistry at the carbinol center. missouri.edu This method is particularly valuable for creating chiral azetidines from enantiopure amino alcohols.

Table 2: Intramolecular Mitsunobu Reaction for Azetidine Ring Formation

PrecursorReagentsSolventProductYieldReference
N-Sulfonyl-3-amino-1-propanol derivativePPh₃, DIADTHFN-Sulfonyl-azetidine derivative~70% nih.gov
Chiral N-protected-4-amino-2-butanolPPh₃, DEADTolueneChiral N-protected-2-methylazetidineGood wikipedia.org

Intermolecular cycloadditions offer a convergent approach to the azetidine core by combining two separate components to form the four-membered ring in a single step.

The [2+2] cycloaddition between an imine and an alkene, often referred to as the aza Paternò–Büchi reaction, is a direct method for synthesizing the azetidine ring. rsc.org This reaction is typically promoted photochemically, where one of the components is excited to a higher energy state, facilitating the cycloaddition. rsc.org

Recent advances have focused on visible-light-mediated protocols, which offer milder reaction conditions. For instance, Schindler's laboratory reported an intermolecular [2+2] photocycloaddition using 2-isoxazoline-3-carboxylates as oxime precursors, which react with various alkenes in the presence of an Iridium(III) photocatalyst. rsc.org This approach generates highly functionalized azetidines. The selection of the imine and alkene components is crucial for controlling the regioselectivity and stereoselectivity of the final product, making it a potentially powerful tool for accessing complex structures like 3-methoxyazetidine-3-carboxylic acid.

Table 3: [2+2] Cycloaddition for Azetidine Synthesis

Imine ComponentAlkene ComponentConditionsProduct TypeReference
2-Isoxazoline-3-carboxylateStyrenefac-[Ir(dFppy)₃], Blue LEDFunctionalized Azetidine rsc.org
N-SulfonylimineEthyl vinyl etherUV lightSubstituted Azetidine nsf.gov

Asymmetric [3+1] cycloaddition reactions represent a sophisticated strategy for the enantioselective synthesis of azetidines. This method involves the reaction of a three-atom synthon with a one-atom synthon, typically catalyzed by a chiral metal complex.

A notable example is the enantioselective [3+1] cycloaddition of donor-acceptor (D-A) aziridines with isocyanides. acs.org In this reaction, the aziridine (B145994) serves as the three-atom component, which, upon ring-opening by a Lewis acid catalyst, generates a nucleophilic and an electrophilic center. This intermediate then traps the isocyanide (the one-atom component) to form the azetidine ring. The use of a chiral catalyst, such as a chiral N,N'-dioxide/Mg(II) complex, allows for high levels of enantioselectivity, providing access to enantioenriched azetidine products. acs.org This methodology is particularly suited for creating quaternary stereocenters, a key feature of this compound.

Table 4: Asymmetric [3+1] Cycloaddition for Enantioenriched Azetidines

3-Atom Synthon1-Atom SynthonCatalyst SystemProduct TypeEnantiomeric Excess (ee)Reference
Donor-Acceptor Aziridinetert-Butyl isocyanideChiral N,N'-dioxide/Mg(II)exo-Imido Azetidineup to 94% acs.org
Imido-sulfur ylideEnoldiazoacetateCu(I) / Chiral sabox ligand2-Azetine (precursor)up to 95% rsc.org

Rearrangement-Based Syntheses

Rearrangement reactions provide powerful and often elegant pathways to complex molecular architectures from simpler, more accessible starting materials. In the context of azetidine synthesis, several rearrangement strategies have proven particularly effective.

The ring expansion of three-membered aziridines to four-membered azetidines is a key rearrangement strategy. researchgate.netmagtech.com.cn This transformation leverages the inherent ring strain of the aziridine to drive the formation of the slightly less strained azetidine ring. A practical application of this method involves the synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates. These kinetically favored cyclization products can be converted into the thermodynamically more stable alkyl 3-bromoazetidine-3-carboxylates through thermal isomerization. nih.gov

This thermal rearrangement proceeds by the cleavage of the C-N bond of the aziridine ring, followed by an intramolecular nucleophilic attack to form the new four-membered ring. A specific synthesis for 3-methoxyazetidines has been developed utilizing this aziridine-to-azetidine rearrangement, demonstrating its utility in accessing functionally substituted azetidines. acs.org The bromo-substituted carbon center in the resulting azetidine-3-carboxylic acid derivatives serves as a versatile handle for introducing further functionality, such as the methoxy (B1213986) group found in the target compound. nih.gov

Table 1: Aziridine to Azetidine Thermal Isomerization

Starting MaterialProductConditionsReference
Alkyl 2-(bromomethyl)aziridine-2-carboxylateAlkyl 3-bromoazetidine-3-carboxylateThermal nih.gov
2-Bromomethyl-1-(4-methylbenzyl)-2-methylaziridine3-Bromo-1-(4-methylbenzyl)-3-methylazetidineAcetonitrile, Reflux acs.org

The Wolff rearrangement offers an efficient route to 2-oxoazetidine-3-carboxylic acid derivatives, which are structurally related to the target molecule. nih.govnih.gov This method is based on the thermally promoted or microwave-assisted Wolff rearrangement of diazotetramic acids. nih.govresearchgate.net The reaction proceeds through the generation of a β-lactam ketene (B1206846) intermediate, which is then trapped by various nucleophiles. nih.gov

This approach is particularly advantageous as it allows for the easy variation of the substituent on the exocyclic carbonyl group by simply changing the nucleophile used in the trapping step. nih.govresearchgate.net A wide range of N-, O-, and S-based nucleophiles, including aromatic and aliphatic amines, alcohols, and thiols, can be employed. nih.govresearchgate.net When chiral diazotetramic acids are used, the reaction proceeds with high stereoselectivity, yielding exclusively trans-diastereomeric β-lactam products. nih.govnih.gov This methodology provides access to a diverse library of medically relevant 2-oxoazetidine-3-carboxylic acid amides and esters. researchgate.netbeilstein-archives.org

Table 2: Wolff Rearrangement for 2-Oxoazetidine-3-carboxylic Acid Derivatives

Diazotetramic Acid PrecursorNucleophileProductKey FeatureReference
Substituted Diazotetramic AcidsAmines, Alcohols, Thiols2-Oxoazetidine-3-carboxamides/esters/thioestersHigh diversity of products nih.gov
Chiral Diazotetramic AcidsVarious Nucleophilestrans-diastereomeric β-lactamsHigh stereoselectivity nih.gov

Strain-Release Transformations

Harnessing the potential energy stored in strained ring systems is a powerful tactic in modern organic synthesis. This "strain-release" approach provides the thermodynamic driving force for constructing complex molecules.

The highly strained 1-azabicyclo[1.1.0]butane (ABB) scaffold is a valuable intermediate for the synthesis of functionalized azetidines. bris.ac.ukrsc.orgthieme-connect.de The significant ring strain associated with this bicyclic system drives reactions that lead to the formation of the more stable azetidine ring. organic-chemistry.org The reactivity of the central C–N bond allows for double functionalization at the 1- and 3-positions of the resulting azetidine. rsc.org

One strategy involves the reaction of lithiated ABB with carbonyl compounds to form azabicyclo[1.1.0]butyl carbinols. nih.gov Subsequent N-activation of these carbinols can trigger divergent strain-release pathways. For instance, treatment with triflic anhydride (B1165640) initiates a semipinacol rearrangement, yielding keto-1,3,3-substituted azetidines. The choice of activating agent is crucial, as it dictates the reaction pathway. This method demonstrates how the controlled release of ring strain in ABB intermediates can be channeled to produce a variety of substituted azetidines. nih.gov

Photo-Induced Annulation Reactions

Photochemical reactions offer unique pathways for forming strained ring systems by utilizing light energy to overcome activation barriers. The photochemical [2+2] cycloaddition, or aza Paternò–Büchi reaction, is a direct method for constructing the azetidine ring from an imine and an alkene. nih.gov

Recent advances have focused on using visible light, which allows for milder and more controlled reaction conditions. springernature.comchemrxiv.org One such approach employs a visible-light-mediated intermolecular aza Paternò–Büchi reaction that utilizes glyoxylate (B1226380) oximes as reactive intermediates activated via triplet energy transfer from a photocatalyst. chemrxiv.orgnih.gov This method is characterized by its operational simplicity and broad scope, accommodating a wide range of alkenes to produce highly functionalized azetidines. nih.gov

Another innovative "build and release" strategy involves an initial photochemical cyclization followed by a strain-release functionalization. beilstein-journals.org For example, a Norrish–Yang cyclization of α-aminoacetophenones can be used to form highly strained azetidinol (B8437883) intermediates. These intermediates can then undergo a ring-opening reaction upon the addition of an electrophile, facilitated by the pre-installed ring strain. This two-step process highlights the power of combining photochemical synthesis with strain-release principles to access complex molecular structures. beilstein-journals.org

Functionalization and Derivatization Approaches on Preformed Azetidine Rings

The modification of pre-existing azetidine rings is a powerful strategy for the synthesis of complex molecules like this compound and its derivatives. These methods offer a direct route to introduce diverse functional groups onto the strained four-membered ring, enabling the exploration of chemical space and the development of novel compounds with potential applications in medicinal chemistry.

Oxidative Cleavage Methods (e.g., Furan (B31954) Oxidative Cleavage)

A facile two-step synthesis for producing azetidine 3-aryl-3-carboxylic acid derivatives involves the use of a furan moiety as a masked carboxylic acid. acs.orgacs.orgnih.gov This method begins with the installation of a furan group onto the azetidine ring, typically through a catalytic Friedel–Crafts reaction with an appropriate azetidinol. researchgate.net The subsequent step involves the mild oxidative cleavage of the furan ring to unmask the carboxylic acid functionality. acs.orgacs.orgnih.gov

This approach avoids the use of harsh acidic or basic conditions, making it compatible with a variety of functional groups. acs.org Ruthenium-catalyzed oxidation is a common method for the selective cleavage of the furan ring. acs.org The reaction has been shown to be scalable and often allows for purification of the final product through simple acid-base workups. acs.org

Table 1: Examples of Azetidine Carboxylic Acids Synthesized via Furan Oxidative Cleavage acs.orgacs.org

Starting AzetidinolFuran DerivativeOxidative Cleavage ProductYield
1-Cbz-3-(4-methoxyphenyl)azetidin-3-ol1-Cbz-3-(2-furyl)-3-(4-methoxyphenyl)azetidine1-Cbz-3-(4-methoxyphenyl)azetidine-3-carboxylic acidHigh
1-Cbz-3-phenylazetidin-3-ol1-Cbz-3-(2-furyl)-3-phenylazetidine1-Cbz-3-phenylazetidine-3-carboxylic acidHigh

Nucleophilic Substitution Reactions on Halogenated Azetidines

Nucleophilic substitution reactions on halogenated azetidines provide a direct method for introducing a wide range of functional groups at the 3-position of the azetidine ring. researchgate.net The carbon-halogen bond in these precursors is susceptible to attack by various nucleophiles, leading to the displacement of the halide and the formation of a new bond. chemguide.co.ukuniversalclass.com

The reactivity of the halogenated azetidine is influenced by the nature of the halogen, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. chemguide.co.uk The choice of nucleophile is broad and can include amines, alcohols, thiols, and carbanions, allowing for the synthesis of a diverse array of azetidine derivatives. researchgate.net These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the substitution pattern of the azetidine ring, the nature of the leaving group, the nucleophile, and the solvent. libretexts.org

A short synthesis of alkyl 3-bromoazetidine-3-carboxylates has been developed, which serve as versatile intermediates for further functionalization via nucleophilic substitution. researchgate.net These bromo-substituted derivatives can be transformed into a variety of conformationally constrained azetidine-3-carboxylic acid derivatives by reaction with carbon, sulfur, oxygen, and nitrogen nucleophiles. researchgate.net

Alpha-Lithiation/Beta-Elimination/Alpha-Lithiation Sequences

A sophisticated one-pot strategy for the functionalization of azetidines involves an alpha-lithiation/beta-elimination/alpha-lithiation sequence. This method is particularly useful for generating reactive azetinyllithium species in situ from readily available precursors such as 3-methoxyazetidines. researchgate.net

The sequence begins with the deprotonation at the carbon adjacent to the nitrogen atom (alpha-lithiation). This is followed by the elimination of a suitable leaving group, such as a methoxy group, from the beta-position, leading to a transient, unstable azetine intermediate. A subsequent alpha-lithiation of this intermediate generates the desired azetinyllithium species. researchgate.net This organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents onto the azetidine ring. nih.govdntb.gov.ua This methodology provides a powerful tool for the stereoselective synthesis of tri-substituted azetidines. researchgate.net

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for the formation of carbon-nitrogen bonds and are applicable to the functionalization of azetidines. wikipedia.orgacsgcipr.org This reaction enables the coupling of amines with aryl halides or triflates, providing a versatile method for the N-arylation of the azetidine ring. wikipedia.orgresearchgate.net

The Buchwald-Hartwig amination has been successfully employed in the synthesis of various azetidine-based scaffolds. nih.gov The reaction typically utilizes a palladium catalyst in combination with a suitable phosphine ligand and a base. acsgcipr.org Several generations of catalyst systems have been developed, allowing for the coupling of a wide range of amines and aryl partners under increasingly mild conditions. wikipedia.org This methodology has been used for both intramolecular and intermolecular C-N bond formations involving the azetidine nitrogen. researchgate.netnih.gov

Table 2: Buchwald-Hartwig Amination for Azetidine Functionalization researchgate.net

Azetidine SubstrateAryl HalideCatalyst/LigandProductYield
3-Arylazetidine2-Bromopyridine[Pd]/ligandN-(2-pyridyl)-3-arylazetidine99%
3-Arylazetidine4-Bromobenzaldehyde[Pd]/ligandN-(4-formylphenyl)-3-arylazetidine59%
3-Arylazetidine1-Bromo-4-chlorobenzene[Pd]/ligandN-(4-chlorophenyl)-3-arylazetidine77%

Polar Radical Crossover for Stereoselective Functionalization

A recently developed one-pot strategy for the stereoselective synthesis of tri-substituted azetidines utilizes a polar radical crossover of organoboron species. researchgate.netchemrxiv.org This method combines the in situ preparation of strained azetinyl organoboron compounds with their subsequent functionalization. researchgate.net

The process begins with the generation of an azetinyllithium species, which then reacts with a boronic ester to form an organoborinate complex. This complex undergoes a polar radical crossover reaction when treated with a radical initiator and a suitable radical precursor, such as an iodoacetate. researchgate.net This sequence allows for the simultaneous formation of two new carbon-carbon bonds in a stereoselective manner, providing access to complex, tri-substituted azetidines. researchgate.netchemrxiv.org This methodology represents a significant advancement in the functionalization of strained ring systems. chemrxiv.org

Chemoenzymatic and Biocatalytic Routes

While specific chemoenzymatic or biocatalytic routes for the direct synthesis of this compound are not extensively documented in the literature, the broader field of biocatalysis offers promising strategies for the synthesis of azetidine carboxylic acids. For instance, the biosynthesis of azetidine-2-carboxylic acid, a proline analogue, has been elucidated, revealing the existence of azetidine-2-carboxylic acid synthases. nih.gov

These enzymes catalyze the intramolecular cyclization of S-adenosylmethionine (SAM) to form the strained four-membered azetidine ring. nih.gov The catalytic mechanism is proposed to proceed via an S(_N)2 pathway, where the amino group of the SAM backbone acts as a nucleophile, attacking the γ-carbon and displacing methylthioadenosine. nih.gov The discovery and characterization of such enzymes open the door for their potential application in the synthesis of other azetidine-containing molecules through enzyme engineering and substrate-walking approaches. The incorporation of azetidine motifs into non-ribosomal peptide synthetase (NRPS) pathways has also been demonstrated, showcasing the potential for generating novel peptide-based structures containing this strained ring system. nih.gov

Enantioselective Biotransformations of Azetidine Precursors

There is no available research specifically describing the use of enantioselective biotransformations for the synthesis of this compound. While biocatalytic methods are employed for the synthesis of other chiral azetidine derivatives, the application of enzymes for the stereoselective synthesis of this particular compound has not been reported in the reviewed literature.

Microbial Whole Cell Catalysis in Azetidine Synthesis

Similarly, no studies were found that utilize microbial whole-cell catalysis for the production of this compound. The existing research on whole-cell biocatalysis for azetidine synthesis focuses on different substitution patterns on the azetidine ring.

Stereochemical Aspects in the Synthesis and Application of 3 Methoxyazetidine 3 Carboxylic Acid

Chiral Pool Approaches and Their Strategic Integration

Chiral pool synthesis represents a straightforward and cost-effective strategy for obtaining enantiomerically pure compounds by utilizing readily available chiral starting materials from nature. Natural amino acids are a particularly convenient and inexpensive source for the synthesis of chiral azetidin-3-ones, which can serve as versatile precursors to compounds like 3-methoxyazetidine-3-carboxylic acid. nih.gov However, a limitation of this approach is that the scope and configuration of the final product are inherently restricted by the availability of the natural starting material. nih.gov

An alternative chiral pool strategy involves the use of chiral N-propargylsulfonamides, which can be prepared with excellent enantiomeric excess (e.e.) through chiral sulfinamide chemistry. nih.gov These compounds can then undergo stereoselective cyclization to yield chiral azetidin-3-ones. nih.gov The use of a tert-butanesulfonyl protecting group is advantageous as it leverages the established chiral t-butanesulfinimine chemistry and can be easily removed from the azetidine (B1206935) ring under acidic conditions, avoiding unnecessary protection and deprotection steps. nih.gov

The synthesis of enantiopure 3-substituted azetidine-2-carboxylic acid analogs has also been achieved starting from derivatives of aspartic acid. nih.gov For instance, (2S,3S)-1-(9-(9-phenylfluorenyl))-3-allyl-Aze tert-butyl ester was synthesized through regioselective allylation of N-(PhF)aspartate, followed by selective reduction, tosylation, and intramolecular N-alkylation. nih.gov This intermediate serves as a versatile building block for various amino acid-azetidine chimeras. nih.gov

Asymmetric Induction and Stereoselective Control in Azetidine Formation

Asymmetric induction involves the use of a chiral reagent, catalyst, or auxiliary to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. A notable example is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This method generates reactive α-oxo gold carbene intermediates that undergo intramolecular N-H insertion to form chiral azetidin-3-ones with typically greater than 98% e.e. nih.gov This approach advantageously bypasses the need for toxic and potentially explosive diazo intermediates often used in similar syntheses. nih.gov

Another powerful technique is the copper-catalyzed asymmetric boryl allylation of azetines, which allows for the difunctionalization of the C=C bond in the strained heterocycle. acs.org This method facilitates the construction of two new stereogenic centers simultaneously, providing access to chiral 2,3-disubstituted azetidines with outstanding stereoselectivity, often yielding a single enantiomer, diastereomer, and regioisomer. acs.org

The asymmetric synthesis of L-azetidine-2-carboxylic acid and its 3-substituted analogs has been accomplished through a zinc-mediated asymmetric addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime. nih.govkisti.re.kr This method provides enantiopure constrained analogs of various amino acids. nih.govkisti.re.kr

The stereoselective synthesis of both (R)- and (S)-enantiomers of N-protected 1,2-diazetidine-3-carboxylic acid has been described starting from homochiral glycidol. ljmu.ac.uk This approach allows for orthogonal protection, enabling selective functionalization at either nitrogen atom of the diazetiine ring. ljmu.ac.uk

Table 1: Examples of Asymmetric Induction in Azetidine Synthesis

MethodStarting MaterialCatalyst/ReagentProductStereoselectivityReference
Gold-Catalyzed Oxidative CyclizationChiral N-propargylsulfonamidesCationic Gold(I) ComplexChiral Azetidin-3-ones>98% e.e. nih.gov
Copper-Catalyzed Boryl AllylationAzetinesCu/bisphosphineChiral 2,3-disubstituted azetidinesHigh enantioselectivity and diastereoselectivity acs.org
Zinc-Mediated Asymmetric AdditionGlyoxylic acid O-benzyl oxime camphor sultam derivativeAllylic halides / ZincL-azetidine-2-carboxylic acid and 3-substituted analogsEnantiopure nih.govkisti.re.kr
Stereoselective CyclizationHomochiral glycidol-(R)- and (S)-1,2-diazetidine-3-carboxylic acid derivativesEnantiopure ljmu.ac.uk

Enantiomeric Resolution and Separation Techniques for Azetidine Carboxylic Acids

Enantiomeric resolution is a process for separating a racemic mixture into its constituent enantiomers. libretexts.org Since enantiomers possess identical physical properties like solubility and melting point, direct separation is challenging. libretexts.org A common strategy involves the reaction of the racemic mixture with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. libretexts.org Diastereomers have different physical properties, which allows for their separation by techniques such as fractional crystallization. libretexts.org

For racemic carboxylic acids, such as azetidine carboxylic acids, resolution can be achieved by forming diastereomeric salts with an enantiomerically pure chiral base. libretexts.org Naturally occurring chiral bases like brucine, strychnine, and quinine (B1679958) are frequently used for this purpose. libretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with a strong acid. libretexts.org

A specific example of this approach is the resolution of racemic compounds using D- or L-tyrosine hydrazide. researchgate.net The formation of diastereomeric salts allows for separation via crystallization, providing access to both enantiomers in high yield and enantiomeric excess. researchgate.net After separation, a deprotection step can yield the enantiopure final product. researchgate.net

Diastereoselective Synthesis of Azetidine Derivatives

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. This is particularly relevant for creating complex azetidine derivatives with defined three-dimensional structures.

A highly effective method for the diastereoselective synthesis of 2,3-disubstituted azetidines involves the copper-catalyzed difunctionalization of azetines. acs.org This reaction installs two different functional groups across the double bond, creating two new stereocenters with high control over the relative stereochemistry, resulting in the formation of a single diastereomer. acs.org

The stereoselective synthesis of cis-2,3-disubstituted azetidines has also been explored through diastereoselective hydrozirconation. rsc.org This process involves the treatment of a suitable precursor with the Schwartz reagent, followed by reaction with iodine to yield an iodocarbamate intermediate that can be further elaborated. rsc.org

Furthermore, a stereocontrolled sequence involving the formation of unsaturated prochiral azetinyl-carboxylic acids followed by asymmetric hydrogenation can furnish functionalized azetidine carboxylic acid compounds both diastereo- and enantioselectively. acs.org The development of methods for the stereoselective synthesis of 3-arylated-2-substituted azetidine compounds using various Grignard reagents and electrophiles is also an active area of research. uni-muenchen.de

In a related context, the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved by combining the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. mdpi.com The stereoselectivity was directed by a chiral amine component, leading to a rigid chiral oxazinone derivative that was subsequently transformed into the target amino acid. mdpi.com This highlights how stereocontrol can be achieved in the synthesis of complex cyclic amino acids through the strategic use of chiral auxiliaries and multi-step reaction sequences.

Reactivity Profiles and Transformation Chemistry of 3 Methoxyazetidine 3 Carboxylic Acid

Protonation and Salt Formation Dynamics

As an amino acid, 3-Methoxyazetidine-3-carboxylic acid possesses both a basic secondary amino group within the azetidine (B1206935) ring and an acidic carboxylic acid group. This bifunctional nature allows it to form salts under both acidic and basic conditions.

The nitrogen atom of the azetidine ring is susceptible to protonation by acids, leading to the formation of ammonium (B1175870) salts. A common and commercially available form of this compound is this compound hydrochloride, where the azetidine nitrogen is protonated by hydrochloric acid. biosynth.comclearsynth.comchemicalbook.com Such salt formation is a standard strategy to improve the stability, crystallinity, and water solubility of amine-containing compounds. thieme-connect.de

The protonation and deprotonation equilibria are fundamental to its behavior in different chemical environments and are crucial for its purification and handling.

Reaction TypeReagentFunctional Group InvolvedProduct
ProtonationAcid (e.g., HCl)Azetidine Nitrogen (Amine)Azetidinium Salt (e.g., Hydrochloride)
DeprotonationBase (e.g., NaOH)Carboxylic AcidCarboxylate Salt

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be converted into a variety of derivatives, primarily esters and amides, through nucleophilic acyl substitution reactions. libretexts.orgyoutube.com These transformations typically involve the replacement of the hydroxyl group of the carboxylic acid with another nucleophilic group. msu.edu

Esterification: The conversion to an ester can be achieved by reacting this compound with an alcohol under acidic conditions (Fischer esterification). Alternatively, the carboxylic acid can first be activated, for example, by conversion to an acyl chloride, which then readily reacts with an alcohol to yield the corresponding ester. libretexts.org

Amidation: Formation of amides requires coupling the carboxylic acid with a primary or secondary amine. This reaction is often facilitated by coupling agents, such as carbodiimides (e.g., EDC) or other peptide coupling reagents, which activate the carboxyl group for nucleophilic attack by the amine. nih.govthermofisher.com Research on related 2-oxoazetidine-3-carboxylic acids has demonstrated the successful amidation of the acid moiety to generate new β-lactam derivatives. nih.gov

These interconversions are crucial for incorporating the this compound scaffold into larger molecules, such as peptides or potential pharmaceutical agents. libretexts.org

Starting MaterialReagent(s)ProductReaction Type
Carboxylic AcidAlcohol, Acid CatalystEsterFischer Esterification
Carboxylic AcidAmine, Coupling Agent (e.g., EDC)AmideAmidation
Benzyl EsterH₂, Catalyst (e.g., Pd/C)Carboxylic AcidHydrogenolysis

Data derived from general principles of carboxylic acid chemistry and specific examples in related systems. nih.govoregonstate.edu

Ring-Opening Reactions and Subsequent Derivatization

The azetidine ring is a four-membered heterocycle that possesses significant ring strain. This inherent strain makes it susceptible to ring-opening reactions when treated with various nucleophiles. researchgate.net Aziridines and azetidines are known to be versatile synthetic intermediates that can undergo regio- and stereoselective ring-opening, providing access to a variety of functionalized acyclic amines. researchgate.net

While specific studies on the ring-opening of this compound are not detailed, the general reactivity of the azetidine scaffold suggests that it could be opened by strong nucleophiles. The reaction would likely proceed via nucleophilic attack at one of the ring carbons adjacent to the nitrogen atom, leading to the cleavage of a carbon-nitrogen bond. The regioselectivity of such an attack would be influenced by steric and electronic factors, including the substituents at the C3 position. Subsequent derivatization of the resulting acyclic amino acid derivative would then be possible.

Stability Considerations (e.g., Reverse Aldol (B89426) Cleavage)

The stability of the azetidine ring, particularly with oxygen-containing substituents at the C3 position, is a critical consideration. A relevant analogue, 3-hydroxyazetidine carboxylic acid, has been shown to be unstable under certain conditions. researchgate.net Specifically, amides derived from 3-hydroxyazetidine carboxylic acids are susceptible to ring cleavage via a reverse aldol reaction, particularly at a pH above 8. researchgate.net This instability pathway involves the deprotonation of the hydroxyl group, followed by fragmentation of the ring.

While this compound has a methoxy (B1213986) group instead of a hydroxyl group, the potential for a similar degradation pathway cannot be entirely dismissed, especially under harsh basic or acidic conditions that could facilitate the elimination of methanol (B129727) or cleavage of the ether bond. Furthermore, studies on related 2-oxoazetidine-3-carboxylic acids have noted that these compounds can gradually decompose upon storage, undergoing processes such as decarboxylation. nih.gov This suggests a degree of inherent instability in substituted four-membered ring systems.

Derivatization of Amino and Carboxyl Groups

Both the secondary amine within the azetidine ring and the carboxylic acid group can be selectively modified to produce a wide range of derivatives. mdpi.com This dual functionality allows for orthogonal chemical strategies where one group is protected while the other is reacted. nih.gov

Derivatization of the Amino Group: The secondary amine can undergo standard reactions such as N-alkylation, N-acylation, or sulfonylation. For instance, acylation with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding N-acyl derivative. Such modifications are common in medicinal chemistry to alter the physicochemical properties of a molecule. researchgate.net

Derivatization of the Carboxyl Group: As discussed in section 4.2, the carboxyl group can be readily converted into esters, amides, and other related derivatives. thermofisher.com

The ability to derivatize both functional groups independently provides a modular approach to synthesizing a diverse library of compounds based on the this compound scaffold. nih.gov For analytical purposes, both groups are often derivatized (e.g., esterification of the carboxyl group and acylation of the amino group) to improve volatility and chromatographic behavior for techniques like GC-MS or LC-MS. mdpi.com

Theoretical and Computational Chemistry of 3 Methoxyazetidine 3 Carboxylic Acid

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of reactions involving 3-methoxyazetidine-3-carboxylic acid. These calculations can elucidate reaction pathways, identify transition states, and determine activation energies, offering a detailed understanding of reaction kinetics and thermodynamics.

For instance, in the context of azetidine (B1206935) chemistry, DFT calculations have been successfully employed to investigate the regioselectivity of nucleophilic ring-opening reactions of azetidinium ions. nih.gov Such studies can determine which of the non-equivalent C-N bonds in the strained four-membered ring is more susceptible to cleavage. The presence of the methoxy (B1213986) and carboxylic acid groups at the C3 position of this compound introduces electronic and steric factors that would significantly influence the regioselectivity of such reactions. Quantum chemical calculations could precisely model the transition states for nucleophilic attack at C2 and C4, thereby predicting the favored reaction pathway.

Furthermore, theoretical studies on the photoreduction and photo-oxidation of azetidine derivatives have utilized quantum chemistry to map out reaction profiles, including the identification of transition states for ring-opening processes. researchgate.net Similar computational approaches could be applied to understand the photochemical stability and reactivity of this compound.

The synthesis of azetidines can also be guided by computational predictions. Models based on frontier orbital energies, calculated using DFT, have been used to predict the feasibility and yield of photocatalyzed azetidine synthesis. thescience.devmit.edu This approach could be adapted to design efficient synthetic routes to this compound and its derivatives by pre-screening potential reactants and reaction conditions.

Table 1: Representative Applications of Quantum Chemical Calculations in Azetidine Chemistry

Application AreaComputational MethodKey InsightsRelevance to this compound
Nucleophilic Ring-OpeningDFT (e.g., M06-2X)Prediction of regioselectivity, transition state energies. nih.govresearchgate.netUnderstanding reactivity and predicting products of ring-opening reactions.
Photochemical ReactionsDFT, QM/MMElucidation of photo-oxidation and photoreduction pathways. researchgate.netAssessing photochemical stability and potential degradation pathways.
Synthesis PredictionDFTCalculation of frontier orbital energies to predict reactivity. thescience.devmit.eduDesigning efficient synthetic routes and optimizing reaction conditions.

Conformational Analysis and Structural Energetics

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis, through computational methods, can identify the most stable conformers and the energy barriers between them.

Computational studies on analogous molecules, such as L-azetidine-2-carboxylic acid, have shown that the azetidine ring can adopt either a puckered structure depending on the rest of the molecule's structure. nih.gov For this compound, high-level ab initio and DFT calculations can be used to:

Determine the degree of ring puckering: The puckering angle and amplitude can be precisely calculated.

Identify the preferred orientation of the C3 substituents: The relative energies of conformers with the methoxy and carboxylic acid groups in different spatial arrangements can be determined.

Analyze intramolecular interactions: The presence of non-covalent interactions, such as hydrogen bonding between the carboxylic acid proton and the nitrogen atom or the methoxy oxygen, can be investigated.

These computational analyses provide a detailed picture of the molecule's structural energetics, which is crucial for understanding its interactions with biological targets and for designing derivatives with specific conformational properties. researchgate.net

Table 2: Key Parameters in the Conformational Analysis of Substituted Azetidines

ParameterDescriptionComputational Approach
Ring Puckering AngleThe angle defining the deviation of the ring from planarity.Geometry Optimization (DFT, MP2)
Torsional AnglesDihedral angles around the ring bonds.Potential Energy Surface Scans
Substituent OrientationAxial vs. Equatorial positioning of substituents.Relative Energy Calculations
Intramolecular Hydrogen BondingIdentification and quantification of hydrogen bond strength.Quantum Theory of Atoms in Molecules (QTAIM)

Prediction of Regio- and Stereoselectivity

Computational chemistry is a powerful tool for predicting the regio- and stereoselectivity of reactions involved in the synthesis and functionalization of this compound. By modeling the transition states of competing reaction pathways, it is possible to predict which product will be favored under a given set of conditions.

For example, in the synthesis of substituted azetidines, computational studies have been used to explain the regioselectivity of intramolecular aminolysis of epoxy amines, suggesting that coordination of a Lewis acid catalyst plays a crucial role. frontiersin.org Similarly, in the functionalization of pre-existing azetidine rings, such as through lithiation, DFT calculations have helped to rationalize the observed stereoselectivity by examining the configurational stability of the lithiated intermediates. acs.orgfigshare.com

In the context of this compound, computational modeling could be used to predict the outcome of various transformations:

Stereoselective synthesis: For synthetic routes aiming to produce enantiomerically pure this compound, computational models can help in selecting the appropriate chiral catalysts or auxiliaries by predicting the transition state energies for the formation of different stereoisomers. acs.orgrsc.org

Regioselective functionalization: When modifying the azetidine ring or its substituents, calculations can predict the most likely site of reaction. For instance, in reactions involving the carboxylic acid group, computational models can assess the relative reactivity of the carboxyl oxygen versus the hydroxyl oxygen.

By providing a priori predictions of reaction outcomes, computational chemistry can significantly reduce the amount of trial-and-error experimentation required in the laboratory, leading to more efficient and sustainable chemical synthesis.

Molecular Dynamics Simulations and Intermolecular Interactions (General for Azetidines)

While quantum chemical calculations are well-suited for studying individual molecules and reaction pathways, molecular dynamics (MD) simulations are employed to investigate the behavior of molecules over time, particularly their interactions with other molecules in a condensed phase. For this compound, MD simulations can provide valuable insights into its intermolecular interactions in various environments, such as in solution or when bound to a biological target.

MD simulations treat molecules as dynamic entities, with their movements governed by a force field that describes the potential energy of the system as a function of atomic coordinates. acs.org By simulating the trajectory of a system over time, MD can reveal information about:

Solvation: How molecules of this compound are solvated by water or other solvents, including the formation and dynamics of hydrogen bonds.

Binding to biological targets: If this compound is being investigated as a potential drug, MD simulations can be used to study its binding to a target protein. ajms.iq These simulations can reveal the key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions, van der Waals forces) that stabilize the bound complex and can help in understanding the basis of its biological activity.

Aggregation: MD simulations can also be used to study the tendency of this compound molecules to self-associate or aggregate in solution.

The insights gained from MD simulations are crucial for drug design and development, as they provide a dynamic picture of how a molecule behaves in a realistic biological environment. acs.org

Advanced Applications of 3 Methoxyazetidine 3 Carboxylic Acid in Chemical Synthesis and Molecular Design

Role as a Privileged Scaffold in Constrained Peptidomimetics and Macrocyclic Systems

The rigid structure of the azetidine (B1206935) ring in 3-Methoxyazetidine-3-carboxylic acid makes it an exemplary scaffold for inducing conformational constraints in peptides and macrocycles. By replacing native amino acids with this constrained analogue, chemists can lock the peptide backbone into specific secondary structures, such as β-turns, which are often crucial for biological activity and receptor recognition. nih.govnih.gov This conformational restriction can lead to enhanced binding affinity, selectivity, and metabolic stability compared to more flexible, natural peptide counterparts. nih.govrsc.org

The incorporation of constrained amino acids like this compound derivatives into a peptide can significantly limit the conformational freedom in its vicinity. nih.gov This allows for a systematic study of how localized conformational constraints affect the biological activity of the molecule. nih.gov For instance, peptides containing α,α'-dialkylglycine residues, another class of constrained amino acids, tend to adopt fully extended conformations, while those with α-aminocycloalkane carboxylic acids often favor a folded conformation. nih.gov The specific dihedral angles imposed by the azetidine ring of this compound can therefore be used to probe the optimal geometry for interaction with a biological target.

In the realm of macrocyclic systems, this azetidine derivative serves as a valuable building block for creating structurally diverse and complex architectures. nih.govnih.gov Macrocyclization is a widely used strategy in drug discovery to improve properties such as membrane permeability and oral bioavailability. nih.govresearchgate.net The defined geometry of the azetidine ring helps to pre-organize the linear precursor for cyclization, potentially increasing the efficiency of the ring-closing reaction and influencing the final three-dimensional shape of the macrocycle. cam.ac.uk The methoxy (B1213986) and carboxylic acid functionalities can be further utilized for late-stage functionalization, allowing for the generation of libraries of related macrocycles with varied peripheral groups to explore structure-activity relationships (SAR). beilstein-journals.org

Building Block for Complex Heterocyclic Systems

This compound is a versatile precursor for the synthesis of more complex heterocyclic systems. arkat-usa.orgpsu.edu Its inherent functionalities can be manipulated through various chemical transformations to construct fused, spirocyclic, and bridged ring systems. nih.gov The secondary amine can undergo N-alkylation or N-acylation, while the carboxylic acid can be converted to amides, esters, or other functional groups, providing multiple avenues for diversification. rsc.org

The strained four-membered ring of the azetidine is also susceptible to ring-opening reactions, which can be exploited to generate novel heterocyclic scaffolds. For example, under specific conditions, the azetidine ring can be cleaved to reveal a linear intermediate that can then be cyclized in a different manner to form larger rings or polycyclic systems.

The synthesis of various heterocyclic compounds often relies on the use of versatile building blocks that can introduce specific structural motifs and functionalities. nih.goveurjchem.com Carboxylic acids, in particular, are fundamental starting materials in organic synthesis. rsc.orgnih.gov The presence of the methoxy group on the quaternary carbon of this compound adds another layer of complexity and potential for unique chemical transformations, making it a valuable tool for medicinal chemists seeking to create novel molecular entities.

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing Azetidine Scaffolds

Diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules to explore new areas of chemical space and identify novel biological probes or drug leads. nih.govbeilstein-journals.org Azetidine scaffolds, including derivatives of this compound, are well-suited for DOS strategies due to their ability to be elaborated into a wide array of three-dimensional structures. nih.gov

A common approach in DOS is the "build/couple/pair" strategy, where simple building blocks are assembled, coupled together, and then cyclized in various ways to produce a diverse set of molecular skeletons. cam.ac.uk this compound can serve as a central building block in such a strategy. The amine and carboxylic acid groups can be used as points for coupling to other molecules, and subsequent intramolecular reactions can lead to the formation of diverse polycyclic systems. The inherent chirality of many azetidine derivatives can also be leveraged to create stereochemically complex libraries.

The development of modular synthetic routes is key to successful DOS campaigns. chemrxiv.org Recent advances in electrophilic azetidinylation allow for the direct installation of the azetidine ring onto a wide range of nucleophiles, providing a flexible and efficient way to generate libraries of functionalized azetidines. chemrxiv.orgrsc.org This approach, combined with the functional handles present on this compound, enables the rapid generation of compound libraries with significant skeletal and appendage diversity.

Integration into Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to optimize lead compounds, improve physicochemical properties, and circumvent existing patents. researchgate.netnih.gov Scaffold hopping involves replacing the core structure of a molecule with a chemically different scaffold while maintaining similar biological activity. nih.gov Bioisosteric replacement focuses on substituting functional groups with other groups that have similar physical or chemical properties. researchgate.netresearchgate.net

The azetidine ring of this compound can serve as a bioisosteric replacement for other cyclic systems, such as pyrrolidines or piperidines, or even for acyclic fragments. chemrxiv.org Its compact and rigid nature can lead to improved binding affinity and selectivity by presenting key pharmacophoric groups in a more defined orientation. The methoxy group can also act as a bioisostere for other functionalities, influencing properties like polarity and hydrogen bonding capacity.

The use of carboxylic acid bioisosteres is a common strategy to address issues such as poor membrane permeability or metabolic instability associated with the carboxylic acid group. drughunter.comnih.gov While the carboxylic acid of this compound is a key functional handle, it can also be replaced with other acidic groups like tetrazoles or hydroxamic acids to fine-tune the properties of the final molecule. nih.gov

Development of Functionalized Azetidine Libraries

The creation of libraries of functionalized azetidines is a valuable endeavor for drug discovery programs. nih.govchemrxiv.org this compound provides an excellent starting point for the generation of such libraries. The secondary amine and carboxylic acid can be readily derivatized using standard parallel synthesis techniques to introduce a wide variety of substituents.

For example, the amine can be acylated with a diverse set of carboxylic acids or sulfonyl chlorides, while the carboxylic acid can be coupled with a library of amines to generate a large collection of amides. These reactions can often be performed on a solid support, which simplifies purification and allows for high-throughput synthesis. nih.gov

The development of modular approaches, such as the electrophilic azetidinylation mentioned earlier, further enhances the ability to create diverse azetidine libraries. chemrxiv.orgrsc.org By reacting an activated form of the azetidine with a wide range of nucleophiles, including alcohols, thiols, and carbon nucleophiles, a vast chemical space can be explored. chemrxiv.org The resulting libraries can then be screened against various biological targets to identify new hit compounds.

Applications in the Design of Constrained Amino Acid Analogues

The design and synthesis of constrained amino acid analogues is a field of significant interest for the development of peptidomimetics and other biologically active molecules. mdpi.comshigematsu-bio.comnih.gov this compound itself is a constrained, non-proteinogenic amino acid analogue. amazonaws.com Its incorporation into peptides, as discussed earlier, can have a profound impact on their conformation and biological activity. nih.gov

Furthermore, the azetidine scaffold can be used as a template to create a variety of other constrained amino acid analogues. By modifying the substituents on the azetidine ring, it is possible to mimic the side chains of natural amino acids while maintaining the conformational rigidity of the four-membered ring. For example, functional groups can be introduced at the nitrogen or other positions of the ring to replicate the properties of amino acids like lysine, aspartic acid, or phenylalanine.

Emerging Research Directions and Future Outlook

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of highly functionalized azetidine (B1206935) rings, such as that in 3-Methoxyazetidine-3-carboxylic acid, has traditionally been challenging due to their inherent ring strain. medwinpublishers.com Future research is increasingly focused on developing synthetic pathways that are not only efficient but also environmentally benign and atom-economical.

One promising strategy is the use of photocatalysis . Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, offer a powerful and atom-economical approach to constructing the azetidine core through a [2+2] cycloaddition of imines and alkenes. sciencedaily.com This method minimizes the use of harsh reagents and can often be performed under mild conditions. Researchers are actively exploring new photocatalysts and reaction conditions to broaden the substrate scope and improve the stereoselectivity of these transformations, which could be adapted for the synthesis of precursors to this compound.

Another area of focus is the development of catalytic cascade reactions . These processes combine multiple synthetic steps into a single, seamless operation, thereby reducing waste, saving time, and minimizing the need for purification of intermediates. For instance, a photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been reported for the synthesis of azetidines in a two- or three-component manner. sciencedaily.com Such strategies, if applied to appropriately substituted starting materials, could provide a more direct and sustainable route to this compound and its derivatives.

The principles of green chemistry are also being integrated into the synthesis of azetidines. This includes the use of safer solvents, renewable starting materials, and energy-efficient processes. By focusing on these principles, the environmental impact of producing valuable compounds like this compound can be significantly reduced.

Exploration of Novel Catalytic Systems for Azetidine Synthesis

The development of novel and more efficient catalytic systems is paramount for advancing the synthesis of complex azetidines. While traditional methods often rely on stoichiometric reagents, modern research is geared towards the discovery of catalysts that can promote the desired transformations with high selectivity and turnover numbers.

Transition metal catalysis continues to be a fertile ground for innovation in azetidine synthesis. For example, palladium-catalyzed intramolecular C-H amination has been shown to be an effective method for constructing the azetidine ring. rsc.orgnih.gov Future work will likely focus on developing catalysts based on more abundant and less toxic metals, such as iron, copper, and nickel, to perform similar transformations. A copper/palladium dual catalytic system has been developed for the synthesis of borylated, α‐arylated azetidines. sciencedaily.com

Organocatalysis represents another rapidly evolving field with significant potential for azetidine synthesis. Chiral organocatalysts can be used to control the stereochemistry of the products, which is crucial for applications in medicinal chemistry. Research in this area is focused on designing new catalysts that can promote novel types of cyclization reactions to form the azetidine ring with high enantioselectivity.

Furthermore, the exploration of biocatalysis , using enzymes to perform key synthetic steps, is a growing area of interest. Enzymes offer unparalleled selectivity and can operate under mild, aqueous conditions, making them an attractive option for sustainable synthesis. While the application of enzymes in azetidine synthesis is still in its early stages, it holds considerable promise for the future.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes with flow chemistry and automated synthesis platforms is set to revolutionize the production of complex molecules like this compound. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better process control, and improved scalability.

Recent studies have demonstrated the successful application of flow chemistry to the synthesis of substituted azetidines. For instance, a continuous flow synthesis of 3-substituted azetidines has been developed using N-Boc-3-iodoazetidine as a common precursor. researchgate.netnih.govrsc.org This approach allows for the rapid and efficient generation of a library of azetidine derivatives by simply changing the electrophile introduced into the flow system. Such a platform could be readily adapted for the large-scale and on-demand production of this compound.

Automated synthesis platforms , which combine robotics with artificial intelligence, are also poised to accelerate the discovery and optimization of new synthetic routes. acs.org These platforms can perform a large number of experiments in a high-throughput manner, allowing for the rapid screening of different catalysts, reagents, and reaction conditions. By leveraging the power of automation, researchers can more quickly identify optimal synthetic pathways and accelerate the development of new azetidine-based molecules with desired properties.

The combination of flow chemistry and automated synthesis will not only make the production of this compound more efficient and cost-effective but will also enable the rapid generation of diverse libraries of related compounds for drug discovery and materials science applications.

Advanced Computational Methods for De Novo Design of Azetidine-Based Architectures

The use of advanced computational methods is becoming increasingly integral to the process of drug discovery and materials design. In the context of this compound and its derivatives, computational tools can be used to predict the properties of new molecules and to guide the design of novel azetidine-based architectures with specific functions.

Molecular modeling and quantum mechanical calculations can provide valuable insights into the conformational preferences and electronic properties of azetidine-containing molecules. sciencedaily.com This information can be used to understand how these molecules interact with biological targets or how they self-assemble into larger structures. For example, computational models have been used to predict which compounds can react to form azetidines via photocatalysis, thereby guiding experimental efforts. sciencedaily.com

De novo design algorithms can be employed to generate novel molecular structures that are predicted to have high affinity for a particular biological target. researchgate.net By starting with a scaffold like this compound, these algorithms can explore a vast chemical space and identify new derivatives with improved potency and selectivity. This computational screening approach can significantly reduce the time and cost associated with the early stages of drug discovery. nih.gov

Furthermore, machine learning and artificial intelligence are being used to develop predictive models for a wide range of physicochemical and biological properties. researchgate.netrsc.org These models can be trained on large datasets of known molecules and then used to predict the properties of new, untested compounds. This allows for the rapid in silico screening of large virtual libraries of azetidine derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

The synergy between computational design and experimental synthesis will be a key driver of innovation in the field of azetidine chemistry, leading to the discovery of new molecules with tailored properties for a variety of applications.

Expanded Utility in the Construction of Novel Organic Materials and Supramolecular Structures

Beyond its applications in medicinal chemistry, this compound and other functionalized azetidines are expected to find increasing use in the development of novel organic materials and supramolecular structures . The rigid and well-defined geometry of the azetidine ring makes it an attractive building block for creating highly ordered materials with unique properties.

In the field of polymer chemistry , azetidines can be used as monomers for the synthesis of novel polymers with controlled architectures. researchgate.netjmchemsci.com The ring-opening polymerization of azetidines can lead to the formation of linear or branched polyamines with a variety of functional groups. acs.org These polymers may find applications as, for example, drug delivery vehicles, gene transfection agents, or components of advanced coatings and adhesives. Anionic ring-opening copolymerization of N-(tolylsulfonyl)azetidines has been shown to produce linear poly(trimethylenimine) with controlled molecular weight. mdpi.com

The ability of azetidine derivatives to participate in specific intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, makes them promising candidates for the construction of supramolecular assemblies . By carefully designing the substituents on the azetidine ring, it is possible to program the self-assembly of these molecules into well-defined nanostructures, such as fibers, sheets, and gels. These materials could have applications in areas such as tissue engineering, sensing, and catalysis. The incorporation of azetidine-3-carboxylic acid into peptides has been shown to influence their conformation and stability, highlighting its potential as a tool for controlling supramolecular structure. rsc.org

Furthermore, the unique electronic properties of the azetidine ring can be exploited in the design of new organic electronic materials . By incorporating azetidine units into conjugated organic molecules, it may be possible to tune their optical and electronic properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The continued exploration of the fundamental chemistry of azetidines, coupled with advances in synthetic methodology and computational design, will undoubtedly lead to the discovery of new and exciting applications for this compound and its derivatives in the years to come.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methoxyazetidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A primary synthesis method involves oxidation of hydroxymethyl-azetidine precursors using palladium or platinum catalysts in alkaline media. Temperature (40–80°C) and pH (8–10) are critical for optimizing yield. Impurities often arise from over-oxidation or incomplete ring closure, necessitating purification via recrystallization or chromatography .
  • Analytical Validation : Post-synthesis, confirm purity using HPLC (≥95%) and structural integrity via 1^1H/13^{13}C NMR (e.g., δ 3.3 ppm for methoxy protons) .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : Assign stereochemistry and confirm substitution patterns (e.g., azetidine ring protons at δ 3.5–4.0 ppm).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C5_5H9_9NO3_3 requires m/z 131.0582).
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

  • Methodological Answer : The compound is stable at 4°C in inert atmospheres but degrades under heat (>50°C) or humidity. Store in desiccated amber vials. Avoid contact with strong acids/alkalis (e.g., HCl, NaOH), which hydrolyze the azetidine ring .

Advanced Research Questions

Q. How can researchers optimize catalytic systems to improve enantioselectivity in asymmetric synthesis of this compound derivatives?

  • Methodological Answer : Screen chiral catalysts (e.g., Ru-BINAP complexes) in hydrogenation reactions. Adjust solvent polarity (e.g., THF vs. MeOH) and reaction time (12–48 hrs) to enhance enantiomeric excess (ee). Monitor progress via chiral HPLC .

Q. What strategies address contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, identical IC50_{50} protocols).
  • Structural Dynamics : Use molecular dynamics simulations to correlate conformational flexibility with activity variations .

Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Track 2^{2}H or 13^{13}C labeling in enzymatic assays to identify rate-limiting steps.
  • Computational Docking : Map binding poses in active sites (e.g., metalloproteases) using AutoDock Vina .

Q. What methodologies mitigate the lack of toxicological data for this compound in preclinical studies?

  • Methodological Answer :

  • In Vitro Tox Screens : Use HepG2 cells for hepatotoxicity profiling (LD50_{50} assays).
  • In Vivo Models : Administer graded doses (10–100 mg/kg) in rodent studies, monitoring renal/hepatic biomarkers .

Q. How can researchers design derivatives of this compound with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • Prodrug Strategies : Introduce ester or amide prodrug moieties to improve oral bioavailability.
  • Metabolic Stability : Use microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots for modification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.